molecular formula C7H7FN2O2 B13644655 6-Ethyl-5-fluoropyrimidine-4-carboxylic acid

6-Ethyl-5-fluoropyrimidine-4-carboxylic acid

Cat. No.: B13644655
M. Wt: 170.14 g/mol
InChI Key: QUZDYADIEYLSNI-UHFFFAOYSA-N
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Description

6-Ethyl-5-fluoropyrimidine-4-carboxylic acid is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-5-fluoropyrimidine-4-carboxylic acid typically involves the condensation of ethyl acetoacetate with urea in the presence of a fluorinating agent. The reaction conditions often include a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-5-fluoropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

6-Ethyl-5-fluoropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethyl-5-fluoropyrimidine-4-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes involved in DNA synthesis, such as thymidylate synthase, by mimicking the natural substrates of these enzymes. This inhibition disrupts DNA replication and cell division, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: 6-Ethyl-5-fluoropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group enhances its lipophilicity, potentially improving its bioavailability compared to other fluorinated pyrimidines .

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

6-ethyl-5-fluoropyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H7FN2O2/c1-2-4-5(8)6(7(11)12)10-3-9-4/h3H,2H2,1H3,(H,11,12)

InChI Key

QUZDYADIEYLSNI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)C(=O)O)F

Origin of Product

United States

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